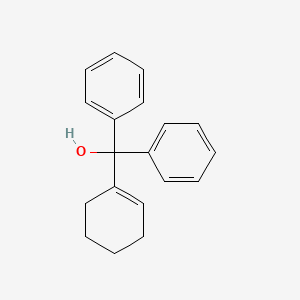
Cyclohexen-1-yl(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexen-1-yl(diphenyl)methanol is an organic compound with the molecular formula C19H20O It is a derivative of cyclohexene and diphenylmethanol, characterized by the presence of a hydroxyl group attached to a cyclohexene ring, which is further bonded to a diphenylmethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexen-1-yl(diphenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with diphenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexen-1-yl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone or diphenylmethanone.
Reduction: Formation of cyclohexen-1-yl(diphenyl)methane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Cyclohexen-1-yl(diphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexen-1-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Diphenylmethanol: A simple alcohol with two phenyl groups, used in various chemical reactions.
Cyclohexanol: A saturated alcohol derived from cyclohexane, used in the production of nylon and other materials.
Uniqueness
Cyclohexen-1-yl(diphenyl)methanol is unique due to its combination of a cyclohexene ring and a diphenylmethane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54766-46-0 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
cyclohexen-1-yl(diphenyl)methanol |
InChI |
InChI=1S/C19H20O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-14,20H,3,8-9,15H2 |
InChI Key |
KHCWXJQDXMDEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















